GSK717

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK717 is a potent and selective inhibitor of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway. This compound is primarily used in scientific research to study the modulation of inflammatory responses mediated by NOD2. This compound has shown significant potential in reducing the production of pro-inflammatory cytokines, making it a valuable tool in the investigation of various inflammatory disorders .

Preparation Methods

The synthesis of GSK717 involves the preparation of a benzimidazole diamide compound. The synthetic route typically includes the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative.

Amide Formation: The benzimidazole core is then reacted with an appropriate amine to form the diamide structure.

N-Methylation: The final step involves the N-methylation of the C2-ethyl amide group to enhance the compound’s activity and selectivity.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger production if necessary.

Chemical Reactions Analysis

GSK717 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the benzimidazole core.

Substitution: this compound can participate in substitution reactions, where functional groups on the benzimidazole core are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK717 has a wide range of scientific research applications, including:

Chemistry: this compound is used to study the structure-activity relationship of benzimidazole diamides and their inhibitory effects on NOD2 signaling.

Biology: The compound is employed in cellular assays to investigate the role of NOD2 in immune responses and inflammation.

Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory disorders, such as Crohn’s disease and rheumatoid arthritis.

Industry: While primarily a research tool, this compound’s inhibitory properties may have future applications in the development of anti-inflammatory drugs

Mechanism of Action

GSK717 exerts its effects by selectively inhibiting the NOD2 signaling pathway. NOD2 is an intracellular pattern recognition receptor that detects bacterial muramyl dipeptide (MDP) and triggers an immune response. Upon binding to MDP, NOD2 undergoes a conformational change that allows it to bind ATP, oligomerize, and recruit receptor-interacting protein 2 (RIP2) kinase. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines. This compound inhibits this process by blocking the MDP-induced activation of NOD2, thereby reducing cytokine production .

Comparison with Similar Compounds

GSK717 is unique in its selective inhibition of NOD2 without affecting other related pathways, such as NOD1, TNFR1, and TLR2. Similar compounds include:

GSK669: Another benzimidazole diamide that inhibits NOD2 signaling but with lower potency compared to this compound.

Nodinitib-1: A selective inhibitor of NOD1 signaling, which does not affect NOD2.

RIP2 Inhibitors: Compounds that inhibit RIP2 kinase activity, thereby indirectly affecting NOD2 signaling

This compound’s specificity and potency make it a valuable tool for studying NOD2-mediated inflammatory responses and exploring potential therapeutic applications.

Biological Activity

GSK717 is a small molecule identified as a potent inhibitor of the NOD2 receptor, which plays a significant role in the immune response and inflammation. Recent studies have demonstrated its broad-spectrum antiviral activity against various RNA viruses, including flaviviruses, alphaviruses, and coronaviruses. This article compiles detailed research findings, data tables, and case studies to elucidate the biological activity of this compound.

This compound functions primarily by inhibiting NOD2 signaling pathways, which are crucial for the replication of certain viruses. The compound enhances the innate immune response, thereby reducing viral replication and spread. Specifically, it has been shown to inhibit:

- Zika Virus (ZIKV)

- Dengue Virus (DENV)

- Mayaro Virus (MAYV)

- Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

In Vitro Studies

A series of experiments were conducted using various human cell lines to evaluate the antiviral efficacy of this compound:

- Zika Virus Replication : this compound significantly reduced ZIKV titers in human cell lines such as A549 and Huh7 in a dose-dependent manner. The compound inhibited viral replication even when administered 12 to 24 hours post-infection, demonstrating its potential for therapeutic use in acute infections .

- Dengue Virus Inhibition : In studies involving DENV-2 strain 16681, this compound reduced viral titers by over 90% at concentrations ranging from 20 to 40 µM. The treatment also diminished the number of infected cells significantly .

- Alphavirus Activity : this compound exhibited a remarkable reduction in MAYV titers by up to 95% in infected cell cultures. This underscores its effectiveness against multiple arboviruses that share similar transmission vectors .

- SARS-CoV-2 Effects : The compound also demonstrated antiviral activity against SARS-CoV-2, suggesting its potential application in managing COVID-19 .

Data Tables

The following tables summarize key findings from various studies regarding the antiviral effects of this compound:

| Virus Type | Cell Line Used | Concentration (µM) | Viral Titer Reduction (%) |

|---|---|---|---|

| ZIKV | A549 | 20-40 | >90% |

| DENV-2 | A549 | 20-40 | >90% |

| MAYV | A549 | 20-40 | >95% |

| SARS-CoV-2 | ACE2-SK-N-SH | Not specified | Significant reduction |

Case Study 1: ZIKV Infection in Human Fetal Brain Cells

In a controlled study, human fetal brain cells infected with ZIKV showed a significant upregulation of NOD2 expression, which correlated with increased viral replication. Treatment with this compound resulted in a reduction of viral genomic RNA by up to 33-fold, indicating its potential as a therapeutic agent in pediatric infections .

Case Study 2: Co-Infection Scenarios

In scenarios where A549 cells were co-infected with ZIKV and DENV-2, this compound treatment led to a reduction of both viral genomic RNA levels by approximately 60%. This finding is particularly relevant given the prevalence of co-infections in endemic regions .

Properties

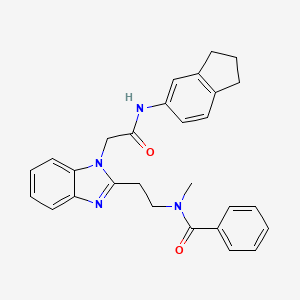

IUPAC Name |

N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-31(28(34)21-8-3-2-4-9-21)17-16-26-30-24-12-5-6-13-25(24)32(26)19-27(33)29-23-15-14-20-10-7-11-22(20)18-23/h2-6,8-9,12-15,18H,7,10-11,16-17,19H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOATJUIIFWTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.